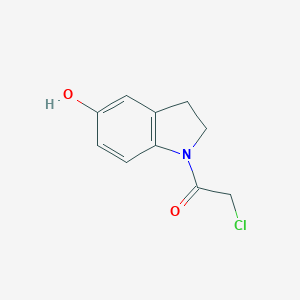
2-Chloro-1-(5-hydroxyindolin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(5-hydroxyindolin-1-yl)ethanone is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as CILE and has been found to have interesting properties that make it useful in various fields of research.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(5-hydroxyindolin-1-yl)ethanone is still being studied. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-Chloro-1-(5-hydroxyindolin-1-yl)ethanone has several biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, CILE has been found to induce apoptosis in cancer cells and reduce the formation of new blood vessels that are necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Chloro-1-(5-hydroxyindolin-1-yl)ethanone in lab experiments is its potential to inhibit cancer cell growth and induce apoptosis in cancer cells. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for the study of 2-Chloro-1-(5-hydroxyindolin-1-yl)ethanone. One of the most promising areas of research is the development of new cancer treatments that utilize this compound. Additionally, further studies are needed to fully understand the mechanism of action of CILE and to identify other potential applications for this compound in scientific research.
Méthodes De Synthèse
The synthesis of 2-Chloro-1-(5-hydroxyindolin-1-yl)ethanone is a complex process that involves several steps. One of the most common methods used to synthesize this compound is through the reaction between 5-hydroxyindole and 2-chloroacetyl chloride in the presence of a base. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
2-Chloro-1-(5-hydroxyindolin-1-yl)ethanone has been studied for its potential use in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that CILE has the potential to inhibit cancer cell growth and induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
139607-68-4 |
|---|---|
Nom du produit |
2-Chloro-1-(5-hydroxyindolin-1-yl)ethanone |
Formule moléculaire |
C10H10ClNO2 |
Poids moléculaire |
211.64 g/mol |
Nom IUPAC |
2-chloro-1-(5-hydroxy-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C10H10ClNO2/c11-6-10(14)12-4-3-7-5-8(13)1-2-9(7)12/h1-2,5,13H,3-4,6H2 |
Clé InChI |
SDYSCXSAPUUABN-UHFFFAOYSA-N |
SMILES |
C1CN(C2=C1C=C(C=C2)O)C(=O)CCl |
SMILES canonique |
C1CN(C2=C1C=C(C=C2)O)C(=O)CCl |
Synonymes |
1H-Indol-5-ol, 1-(chloroacetyl)-2,3-dihydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





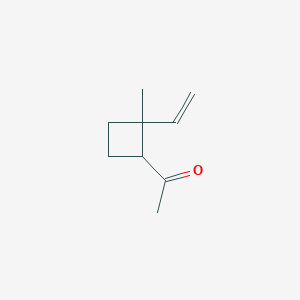
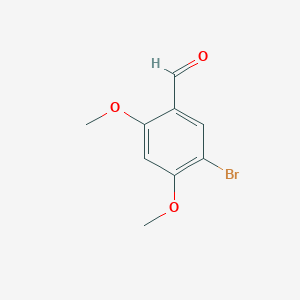
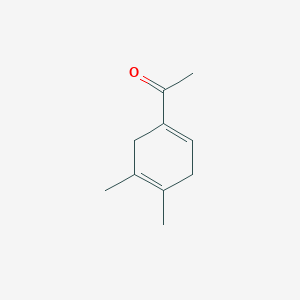
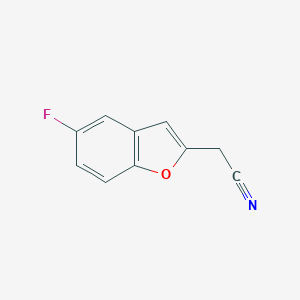
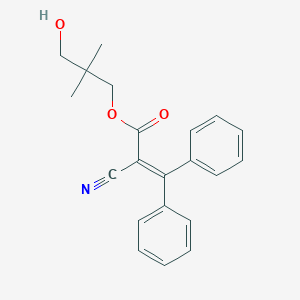
![6H-Cyclopropa[g]quinoline](/img/structure/B144957.png)
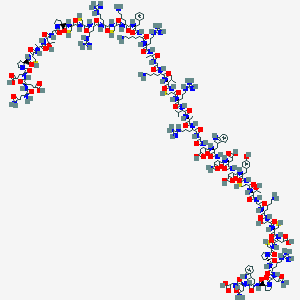
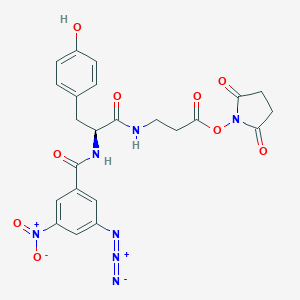
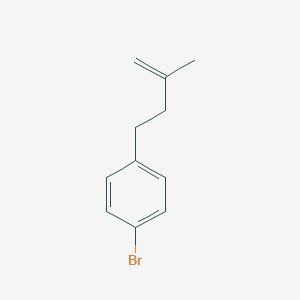
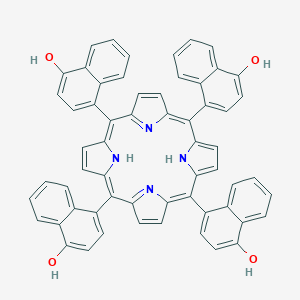
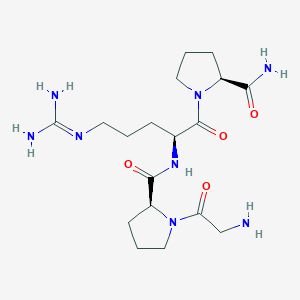
![1-(1-Methyl-2,3-dihydropyrido[3,4-b]pyrazin-4(1H)-yl)ethan-1-one](/img/structure/B144971.png)